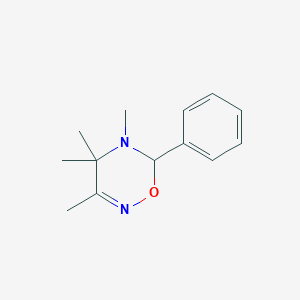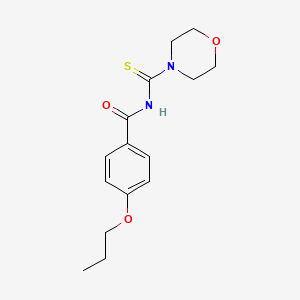![molecular formula C14H13N3O4S B10865431 3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10865431.png)
3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound featuring a benzoic acid core with a substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation:
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Amidation: The final step involves coupling the acetylated pyrimidine derivative with 3-aminobenzoic acid under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced at the pyrimidine ring or the benzoic acid moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is studied for its interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Medically, this compound shows promise in drug development due to its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for therapeutic applications in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for applications requiring specific chemical reactivity or stability.
Mechanism of Action
The mechanism by which 3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and hydroxyl groups can form hydrogen bonds or covalent interactions with active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Used in the preparation of antileukemia agents.
3-Hydroxy-4-(2-hydroxy-6-methyl-2-heptanyl)benzoic acid: Known for its unique structural properties.
Uniqueness
3-({2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID stands out due to its combination of a benzoic acid core with a substituted pyrimidine ring, providing a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications and interactions not commonly seen in similar compounds.
Properties
Molecular Formula |
C14H13N3O4S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
3-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4S/c1-8-5-11(18)17-14(15-8)22-7-12(19)16-10-4-2-3-9(6-10)13(20)21/h2-6H,7H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
InChI Key |
JXSPITCHLWFQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865351.png)
![11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865352.png)
![2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10865360.png)
![2-{[4-(2-bromo-4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10865368.png)
![methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate](/img/structure/B10865381.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10865389.png)
![4-[(4-methoxyphenyl)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10865396.png)
![2-(1-{4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B10865402.png)
![3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865409.png)
![11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865416.png)
![N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10865426.png)

![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10865443.png)

